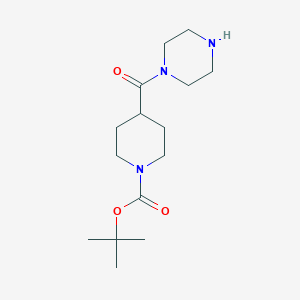

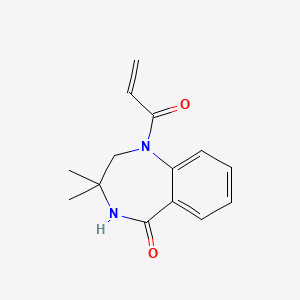

![molecular formula C17H11ClN6O3 B3016204 5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine CAS No. 892762-28-6](/img/structure/B3016204.png)

5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine is a polyheterocyclic molecule that appears to be designed for potential pharmacological applications. The structure suggests the presence of multiple heterocycles, including oxadiazole and triazole rings, which are often explored for their diverse biological activities. The benzodioxol moiety could imply additional pharmacokinetic properties such as enhanced membrane permeability.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the reaction of 1,3,4-oxadiazole with primary amines can lead to the formation of triazole derivatives under various conditions, yielding products in moderate to good yields . Similarly, the synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives has been achieved, which can undergo ring transformation to produce triazolidine dione derivatives . These methods could potentially be adapted to synthesize the compound , although the specific synthetic route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule . The presence of electron-withdrawing groups such as chlorophenyl could influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of oxadiazole and triazole rings is influenced by the substituents attached to these heterocycles. For example, the reaction of oxadiazoles with amines can lead to the formation of triazole derivatives . The presence of a benzodioxol moiety could also participate in various chemical reactions, potentially leading to the formation of new compounds with different biological activities. The specific chemical reactions that the compound might undergo are not detailed in the provided papers, but it can be inferred that it would exhibit reactivity typical of its constituent heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by their solubility, melting points, and stability. These properties are crucial for determining the compound's suitability for further development as a drug candidate. The presence of trifluoromethyl groups, as seen in related compounds, can significantly alter the compound's lipophilicity and metabolic stability . The antibacterial activity of related compounds has been evaluated, indicating that oxadiazoles incorporating a pyridyl triazole ring can exhibit good antibacterial properties, which suggests potential applications for the compound .

Applications De Recherche Scientifique

Synthesis and Biological Activities

Antimicrobial Activities : Research has shown that derivatives of 1,2,4-triazole, which are structurally related to the specified compound, have been synthesized and found to possess significant antimicrobial activities. These activities were observed against various microorganisms, demonstrating the potential of these compounds in the development of new antimicrobial agents (Bektaş et al., 2007).

Antitumor and Anticancer Activities : Certain derivatives, closely related to the compound , have been synthesized and evaluated for antitumor activity. For instance, a study found that these derivatives exhibited good antitumor activity against specific cell lines, suggesting a potential application in cancer treatment (叶姣 et al., 2015).

Energetic Materials Synthesis : The synthesis of certain derivatives has been investigated for their application in energetic materials. These studies involve the creation of compounds with high heat of detonation, indicating their potential use in the field of materials science and engineering (Cao et al., 2020).

Nematocidal Activities : Novel derivatives containing 1,3,4-oxadiazole have been synthesized and evaluated for their nematocidal activities. This indicates potential applications in agricultural science for controlling nematode pests (Liu et al., 2022).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN6O3/c18-10-2-4-11(5-3-10)24-15(19)14(21-23-24)17-20-16(22-27-17)9-1-6-12-13(7-9)26-8-25-12/h1-7H,8,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABXKXUXKMMXRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(N(N=N4)C5=CC=C(C=C5)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

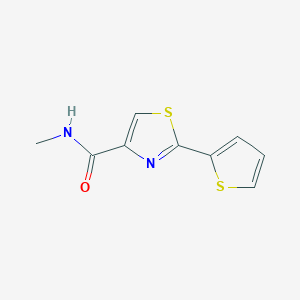

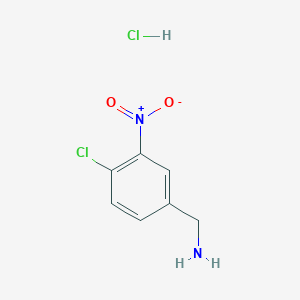

![Furan-2-yl-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3016124.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3016129.png)

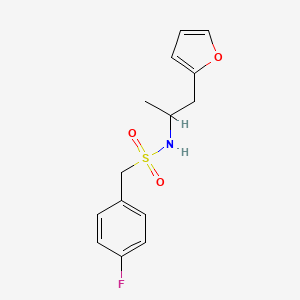

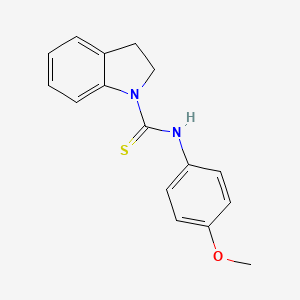

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B3016131.png)

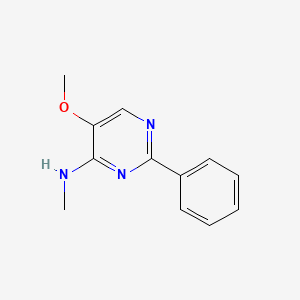

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile](/img/structure/B3016134.png)

![5-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole](/img/structure/B3016138.png)

![2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016140.png)

![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016143.png)